1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-nitrobenzylidene)ethanamine 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-nitrobenzylidene)ethanamine
Brand Name: Vulcanchem
CAS No.: 300587-62-6
VCID: VC0406097
InChI: InChI=1S/C17H16N2O4/c1-12(17-11-22-15-4-2-3-5-16(15)23-17)18-10-13-6-8-14(9-7-13)19(20)21/h2-10,12,17H,11H2,1H3
SMILES: CC(C1COC2=CC=CC=C2O1)N=CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32g/mol

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-nitrobenzylidene)ethanamine

CAS No.: 300587-62-6

Main Products

VCID: VC0406097

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32g/mol

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-nitrobenzylidene)ethanamine - 300587-62-6

CAS No. 300587-62-6
Product Name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-nitrobenzylidene)ethanamine
Molecular Formula C17H16N2O4
Molecular Weight 312.32g/mol
IUPAC Name N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1-(4-nitrophenyl)methanimine
Standard InChI InChI=1S/C17H16N2O4/c1-12(17-11-22-15-4-2-3-5-16(15)23-17)18-10-13-6-8-14(9-7-13)19(20)21/h2-10,12,17H,11H2,1H3
Standard InChIKey LUOMUELPGBIZEJ-UHFFFAOYSA-N
SMILES CC(C1COC2=CC=CC=C2O1)N=CC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC(C1COC2=CC=CC=C2O1)N=CC3=CC=C(C=C3)[N+](=O)[O-]
PubChem Compound 2836296
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator